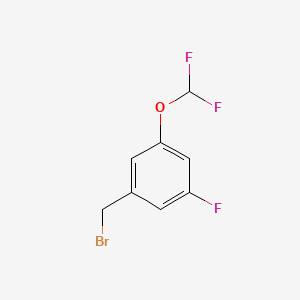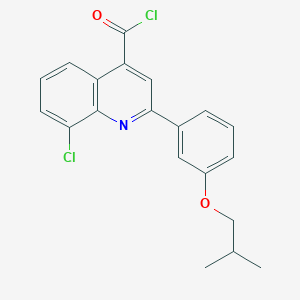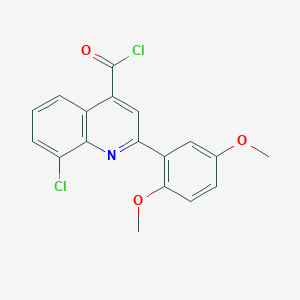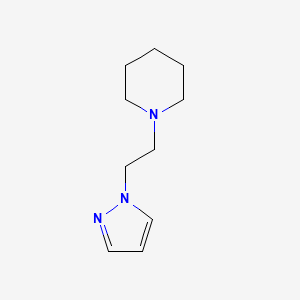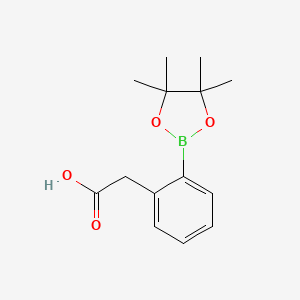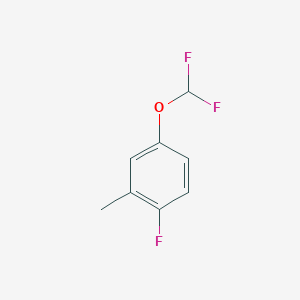
4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene
説明
4-(Difluoromethoxy)phenyl isocyanate is a laboratory chemical . It’s also known as 1-(difluoromethoxy)-4-isocyanatobenzene . Another compound, 4-(Difluoromethoxy)benzaldehyde, is a p-difluoromethoxy substituted benzaldehyde .
Synthesis Analysis
A synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .
Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques .
Physical And Chemical Properties Analysis
4-(Difluoromethoxy)aniline has a boiling point of 90°C, a flash point of 113°C, and a specific gravity of 1.29 at 20°C .
科学的研究の応用
Synthesis and Chemical Applications
4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene serves as a key intermediate in various chemical synthesis processes. It's instrumental in the manufacture of compounds like flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis methods often involve cross-coupling reactions or diazotization, highlighting the chemical's role in creating complex molecular structures. However, environmental and cost concerns have driven research to develop more practical and less hazardous synthesis methods for such intermediates, underlining the ongoing evolution in chemical manufacturing processes (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Degradation and Biodegradation Studies
The compound's derivatives have been studied in the context of environmental degradation, particularly concerning polyfluoroalkyl chemicals. These studies are crucial for understanding the environmental fate, degradation pathways, and potential ecological impacts of these substances. They provide insights into microbial degradation mechanisms, shedding light on the natural attenuation processes of these compounds in the environment (Liu & Avendaño, 2013).
Development of Fluoroalkylation Methods in Green Chemistry
The development of fluoroalkylation reactions, particularly in aqueous media, signifies the compound's importance in green chemistry. These methods aim to incorporate fluorinated groups into molecules more efficiently and environmentally friendly, reflecting the increasing emphasis on sustainable practices in chemical synthesis. The advancements in this field open new avenues for creating molecules with unique properties, critical for pharmaceuticals, agrochemicals, and functional materials (Song, Han, Zhao, & Zhang, 2018).
Refrigeration and Propellant Applications
Research into the synthesis and applications of small fluorocarbon compounds, including derivatives of 4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene, highlights their role in refrigeration, foam expansion, aerosol propellants, and as precision solvents. The evolution of these compounds, from chlorofluorocarbons (CFCs) to more environmentally friendly alternatives, demonstrates the compound's impact on industrial applications and the broader efforts to balance functionality with environmental sustainability (Sicard & Baker, 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(difluoromethoxy)-1-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQZFUZPAUWFMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-1-fluoro-2-methyl-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



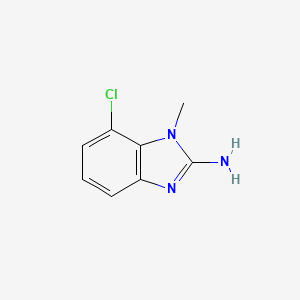
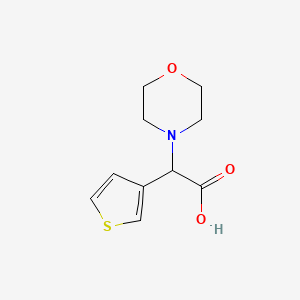
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)cyclohexyl]cyclohexan-1-amine](/img/structure/B1452697.png)
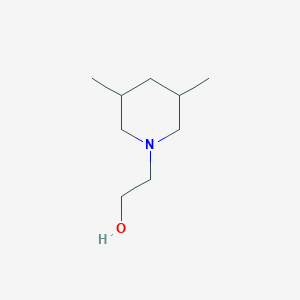


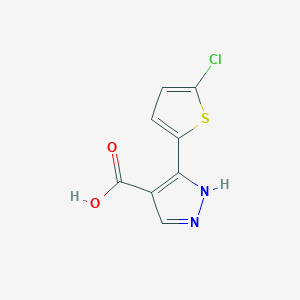
![2-[4-(Cyclohexylamino)phenyl]acetonitrile](/img/structure/B1452705.png)
